Cas no 392237-57-9 (4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate)

4-(4-Methylphenoxy)phenyl 2-(4-bromophenoxy)acetate is a specialized organic compound featuring a biphenyl ether core with methyl and bromophenoxy substituents. Its molecular structure, incorporating both electron-donating (methyl) and electron-withdrawing (bromo) groups, makes it a versatile intermediate in synthetic chemistry, particularly for designing liquid crystals, polymers, or pharmaceutical precursors. The presence of the bromophenoxy moiety enhances reactivity in cross-coupling reactions, while the ester linkage offers stability under mild conditions. This compound is valued for its potential in high-performance material synthesis and as a building block for advanced organic frameworks. Its well-defined structure ensures consistent performance in controlled reactions.
4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate structure
392237-57-9 structure
Product Name:4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate
CAS No:392237-57-9
MF:C21H17BrO4
MW:413.261285543442
CID:6460510
Update Time:2025-11-06

4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate
    • 4-(p-tolyloxy)phenyl 2-(4-bromophenoxy)acetate
    • Acetic acid, 2-(4-bromophenoxy)-, 4-(4-methylphenoxy)phenyl ester
    • Inchi: 1S/C21H17BrO4/c1-15-2-6-18(7-3-15)25-19-10-12-20(13-11-19)26-21(23)14-24-17-8-4-16(22)5-9-17/h2-13H,14H2,1H3
    • InChI Key: WCQSLXJRLSFSQF-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(OC2=CC=C(C)C=C2)C=C1)(=O)COC1=CC=C(Br)C=C1

Experimental Properties

  • Density: 1.384±0.06 g/cm3(Predicted)
  • Boiling Point: 522.0±45.0 °C(Predicted)

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Additional information on 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate

Recent Advances in the Study of 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate (CAS: 392237-57-9)

In recent years, the compound 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate (CAS: 392237-57-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the most recent findings related to this compound.

The synthesis of 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate has been a focal point of recent research. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. The optimized protocol involves a two-step process: first, the esterification of 4-bromophenoxyacetic acid with 4-(4-methylphenoxy)phenol, followed by purification using column chromatography. This advancement not only facilitates large-scale production but also ensures reproducibility, which is crucial for further pharmacological evaluations.

Pharmacological studies have revealed that 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate exhibits notable anti-inflammatory and analgesic properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value of 1.2 μM, suggesting its potential as a COX-2 selective inhibitor. Furthermore, in vivo studies using murine models of inflammation showed a significant reduction in paw edema and inflammatory markers, comparable to standard NSAIDs but with a reduced incidence of gastrointestinal side effects. These findings position the compound as a promising candidate for the development of novel anti-inflammatory drugs.

Another area of interest is the compound's potential application in oncology. Preliminary research published in Bioorganic & Medicinal Chemistry Letters (2024) indicated that 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate can induce apoptosis in certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the modulation of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell survival and proliferation. While these results are encouraging, further studies are needed to validate these effects in more complex models and to assess the compound's safety profile.

In addition to its therapeutic potential, recent investigations have explored the physicochemical properties of 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate. A study in the Journal of Pharmaceutical Sciences (2023) reported on its solubility, stability, and permeability characteristics. The compound demonstrated good stability under physiological conditions and moderate permeability in Caco-2 cell monolayers, suggesting reasonable oral bioavailability. These properties are essential for its development as a drug candidate and provide a foundation for future formulation studies.

Despite these promising findings, challenges remain in the development of 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate. Issues such as metabolic stability, potential drug-drug interactions, and long-term toxicity need to be addressed in subsequent research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications. The ongoing research underscores the importance of this compound in the evolving landscape of drug discovery and development.

In conclusion, 4-(4-methylphenoxy)phenyl 2-(4-bromophenoxy)acetate (CAS: 392237-57-9) represents a molecule of significant interest in chemical biology and pharmaceutical research. Recent advancements in its synthesis, pharmacological evaluation, and physicochemical characterization highlight its potential as a therapeutic agent. Continued research efforts will be crucial in unlocking its full potential and addressing the remaining challenges in its development.

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